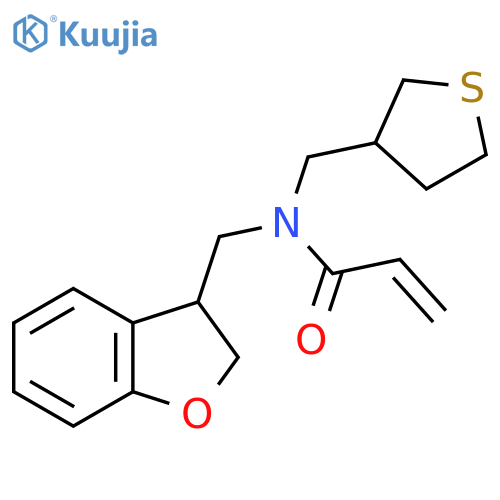

Cas no 2411274-02-5 (N-(2,3-Dihydro-1-benzofuran-3-ylmethyl)-N-(thiolan-3-ylmethyl)prop-2-enamide)

2411274-02-5 structure

商品名:N-(2,3-Dihydro-1-benzofuran-3-ylmethyl)-N-(thiolan-3-ylmethyl)prop-2-enamide

N-(2,3-Dihydro-1-benzofuran-3-ylmethyl)-N-(thiolan-3-ylmethyl)prop-2-enamide 化学的及び物理的性質

名前と識別子

-

- Z4323362900

- N-(2,3-Dihydro-1-benzofuran-3-ylmethyl)-N-(thiolan-3-ylmethyl)prop-2-enamide

- N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-N-[(thiolan-3-yl)methyl]prop-2-enamide

-

- インチ: 1S/C17H21NO2S/c1-2-17(19)18(9-13-7-8-21-12-13)10-14-11-20-16-6-4-3-5-15(14)16/h2-6,13-14H,1,7-12H2

- InChIKey: NXLRFVRTPHFDOO-UHFFFAOYSA-N

- ほほえんだ: S1CCC(C1)CN(C(C=C)=O)CC1C2C=CC=CC=2OC1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 21

- 回転可能化学結合数: 5

- 複雑さ: 387

- トポロジー分子極性表面積: 54.8

- 疎水性パラメータ計算基準値(XlogP): 2.8

N-(2,3-Dihydro-1-benzofuran-3-ylmethyl)-N-(thiolan-3-ylmethyl)prop-2-enamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26606297-0.05g |

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-N-[(thiolan-3-yl)methyl]prop-2-enamide |

2411274-02-5 | 95.0% | 0.05g |

$246.0 | 2025-03-20 |

N-(2,3-Dihydro-1-benzofuran-3-ylmethyl)-N-(thiolan-3-ylmethyl)prop-2-enamide 関連文献

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

2. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

2411274-02-5 (N-(2,3-Dihydro-1-benzofuran-3-ylmethyl)-N-(thiolan-3-ylmethyl)prop-2-enamide) 関連製品

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量